4-amino-N-cyclopentylbenzamide
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Overview
Description
4-Amino-N-cyclopentylbenzamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of an amino group (-NH2) attached to the benzene ring and a cyclopentyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-N-cyclopentylbenzamide can be synthesized through the reaction of benzoyl chloride with cyclopentylamine and ammonia under appropriate conditions . The general reaction scheme is as follows:
Step 1: Benzoyl chloride reacts with cyclopentylamine to form N-cyclopentylbenzamide.
Step 2: The resulting N-cyclopentylbenzamide is then treated with ammonia to introduce the amino group, yielding this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of activated carbodiimides or benzotriazole structures to facilitate the coupling reactions under milder conditions .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclopentylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-Amino-N-cyclopentylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Amino-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
4-Amino-N-cyclopentylbenzamide is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4-amino-N-cyclopentylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXWLQEGTXUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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